molecular formula C8H15NS B3043113 (R)-(-)-2-Heptyl isothiocyanate CAS No. 737000-93-0

(R)-(-)-2-Heptyl isothiocyanate

Cat. No.: B3043113
CAS No.: 737000-93-0
M. Wt: 157.28 g/mol
InChI Key: UPTLUDLHIIYPNC-MRVPVSSYSA-N
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Description

Natural Occurrence and Distribution in Plants

Isothiocyanates are derived from glucosinolate precursors, which are found in about 15 plant families, but are most notably concentrated in the order Brassicales. nih.gov The specific type and concentration of glucosinolates can vary significantly depending on the plant species, genotype, and even the developmental stage of the plant. foodandnutritionjournal.orgfrontiersin.org

The Brassicaceae family, commonly known as cruciferous vegetables, represents the most significant dietary source of glucosinolates. waocp.orgoregonstate.edu This diverse family includes a wide array of commonly consumed vegetables. Upon damage, these plants release an enzyme that converts their stored glucosinolates into isothiocyanates. frontiersin.orgnih.gov A study analyzing 73 samples of raw cruciferous vegetables found an average total isothiocyanate yield of 16.2 µmol per 100 grams of wet weight, though the amounts varied greatly among different vegetables. oregonstate.edu

Table 1: Common Brassicaceae Vegetables Containing Glucosinolate Precursors

Vegetable
Broccoli
Cabbage
Cauliflower
Kale
Brussels Sprouts
Watercress
Radish
Turnip
Mustard Greens
Bok Choy

This table lists common vegetables from the Brassicaceae family known to be rich sources of glucosinolates, the precursors to isothiocyanates. waocp.orgoregonstate.edu

Different cruciferous vegetables contain a variety of glucosinolates, each of which yields a specific isothiocyanate upon hydrolysis. oregonstate.edu For instance, broccoli is a notable source of glucoraphanin, the precursor to sulforaphane (B1684495), while watercress is rich in gluconasturtiin, the precursor to phenethyl isothiocyanate. oregonstate.edunih.gov The specific compound of interest, (R)-(-)-2-Heptyl isothiocyanate, has been identified as a naturally occurring compound within the seeds of certain members of the Brassicaceae family. ontosight.ai Other isothiocyanates, such as 5-(methylsulfinyl)pentyl ITC and 6-(methylsulfinyl)hexyl ITC, have been identified in Wasabia japonica. mdpi.com

Table 2: Selected Isothiocyanates and Their Natural Plant Sources

Isothiocyanate Precursor Glucosinolate Primary Plant Source(s)
This compound Not specified in sources Seeds of certain Brassicaceae plants ontosight.ai
Sulforaphane Glucoraphanin Broccoli, Broccoli Sprouts oregonstate.eduyoutube.com
Allyl isothiocyanate (AITC) Sinigrin Black Mustard, Brown Indian Mustard youtube.commdpi.com
Phenethyl isothiocyanate (PEITC) Gluconasturtiin Watercress nih.govresearchgate.net
Benzyl (B1604629) isothiocyanate (BITC) Glucotropaeolin Papaya seeds, Nasturtiums youtube.com

This table details specific isothiocyanates, their corresponding glucosinolate precursors, and the primary plant sources where they are found.

Biosynthesis from Glucosinolates

The formation of isothiocyanates is a direct result of the hydrolysis of glucosinolates, a process catalyzed by the enzyme myrosinase. mdpi.comnih.gov In healthy plant tissue, glucosinolates and myrosinase are physically separated in different cellular compartments. frontiersin.orgnih.gov This compartmentalization prevents the reaction from occurring until the plant's cells are damaged, for example, by chewing, cutting, or pest attack. nih.govresearchgate.net This defense mechanism is often referred to as the "mustard oil bomb". mdpi.com

When plant tissue is disrupted, myrosinase (a β-thioglucosidase) comes into contact with glucosinolates. nih.gov In the presence of water, myrosinase cleaves the thioglucosidic bond, releasing a glucose molecule and forming an unstable intermediate known as an aglycone. frontiersin.orgresearchgate.net This aglycone then spontaneously undergoes a chemical rearrangement (the Lossen rearrangement) to form a stable and biologically active isothiocyanate. researchgate.netresearchgate.net This enzymatic process is the primary pathway for the production of isothiocyanates in plants. wikipedia.org

The conversion of the unstable aglycone intermediate is not fixed and can result in different end products, including isothiocyanates, nitriles, thiocyanates, or epithionitriles. frontiersin.orgnih.gov The specific product formed is influenced by several factors, including the structure of the parent glucosinolate, the presence of specific protein cofactors, and the surrounding chemical conditions. mdpi.comfrontiersin.org

The pH of the reaction environment is a critical determinant of the final hydrolysis product. mdpi.comnih.gov Research has demonstrated that pH conditions can significantly shift the balance of the breakdown reaction. Generally, neutral to slightly alkaline pH values favor the formation of isothiocyanates. mdpi.comunise.org In contrast, acidic conditions (low pH) tend to promote the formation of nitriles, which are generally considered less bioactive. frontiersin.orgnih.gov

One study found that for the chemical degradation of glucosinolates from Arabis turrita L. seeds, a pH of 10 yielded products similar to enzymatic hydrolysis (favoring isothiocyanates), while a pH of 2 favored nitrile formation. nih.gov Another investigation into watercress found that the highest concentration of phenethyl isothiocyanate (PEITC) was recorded at pH 9. unise.org Response surface models have confirmed that adjusting the pH to either acidic (pH 4) or basic (pH 8) levels can considerably increase the formation of isothiocyanates compared to the endogenous plant pH, with the pH value having the greatest impact compared to temperature. nih.gov

Table 3: Summary of pH Influence on Glucosinolate Hydrolysis Products

pH Condition Predominant Hydrolysis Product(s)
Acidic (e.g., pH < 4) Nitriles frontiersin.orgnih.gov
Neutral (e.g., pH ~7) Isothiocyanates (though nitriles can also form) mdpi.comresearchgate.net
Basic (e.g., pH > 7) Isothiocyanates unise.orgnih.govresearchgate.net

This table summarizes the general effect of pH on the type of compound produced from glucosinolate hydrolysis.

Influence of Modulating Factors on Hydrolysis Products

Role of Epithiospecifier Proteins and Other Protein Factors

The conversion of glucosinolates to isothiocyanates is not always a direct process. The chemical nature of the final hydrolysis products can be significantly influenced by the presence of certain protein cofactors, most notably Epithiospecifier Proteins (ESPs). dpi.qld.gov.aunih.gov ESPs are non-catalytic proteins that interact with the unstable aglycone intermediate formed during myrosinase-catalyzed hydrolysis. mostwiedzy.plnih.gov

When ESPs are active, they can divert the reaction away from isothiocyanate formation and towards the production of nitriles or epithionitriles. dpi.qld.gov.aunih.govfrontiersin.org This has significant implications, as the biological activities of nitriles can differ substantially from their isothiocyanate counterparts. For example, in broccoli, ESP activity leads to the formation of sulforaphane nitrile instead of the potent anticancer compound sulforaphane. dpi.qld.gov.aunih.gov The ratio of ESP to myrosinase activity is a critical factor in determining the proportion of nitriles versus isothiocyanates produced. dpi.qld.gov.aunih.gov

Other protein factors, such as nitrile-specifier proteins (NSPs) and thiocyanate-forming proteins (TFPs), can also alter the breakdown products of glucosinolates, leading to simple nitriles and thiocyanates, respectively. mostwiedzy.plfrontiersin.org

Currently, there is a lack of specific research investigating the interaction between a putative 2-heptylglucosinolate and epithiospecifier proteins. Therefore, it is unknown how ESPs might specifically affect the yield of this compound versus its corresponding nitrile. General principles suggest that if a plant producing the precursor to this compound also expresses active ESPs, the formation of 2-heptyl nitrile would be a competing reaction.

Temperature Effects

Temperature is a critical physical factor that can significantly modulate the formation and stability of isothiocyanates. Its effects are twofold, influencing both the enzymatic activity that forms isothiocyanates and the chemical stability of the compounds themselves.

Research on well-studied isothiocyanates like sulforaphane has shown that moderate heating can actually increase their yield. nih.gov This is because epithiospecifier proteins (ESPs) are often heat-sensitive. nih.gov Heating fresh broccoli florets or sprouts to around 60°C has been shown to inactivate ESP, thereby reducing the formation of sulforaphane nitrile and consequently increasing the amount of sulforaphane formed. nih.gov

There are no specific studies available on the thermal stability of this compound or the effect of temperature on its formation from its precursor. Based on general findings, it can be inferred that a similar pattern would likely be observed: mild heat treatment of the source plant material could potentially increase its yield by inactivating ESPs, while boiling or high-temperature processing would likely lead to its degradation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-isothiocyanatoheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTLUDLHIIYPNC-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309174
Record name (2R)-2-Isothiocyanatoheptane
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Molecular Weight

157.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-93-0
Record name (2R)-2-Isothiocyanatoheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Isothiocyanatoheptane
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URL https://comptox.epa.gov/dashboard/DTXSID801309174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of Chiral Isothiocyanates, Including R 2 Heptyl Isothiocyanate

Chemical Synthesis Methodologies

The conversion of primary amines into isothiocyanates is a fundamental transformation in organic synthesis. Several methods have been developed to achieve this, ranging from classical approaches to more modern, milder techniques.

Reaction of Primary Amines with Carbon Disulfide and Desulfurization Reagents

R-NH₂ + CS₂ + Base → [R-NH-C(S)S]⁻[Base-H]⁺ [R-NH-C(S)S]⁻[Base-H]⁺ + Desulfurizing Agent → R-N=C=S

The choice of the desulfurization agent is crucial for the success of the reaction, influencing the yield, purity, and compatibility with various functional groups. A range of reagents has been utilized for this purpose, each with its own advantages. For the synthesis of chiral isothiocyanates, it is critical that the chosen method does not induce racemization. mdpi.comdntb.gov.ua

One effective desulfurization reagent that has been successfully used in the synthesis of chiral isothiocyanates is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). researchgate.netmdpi.comdntb.gov.ua This reagent, often used in conjunction with microwave-assisted synthesis, has been shown to produce chiral isothiocyanates with high yields and without significant loss of enantiomeric purity. researchgate.netmdpi.com

For the synthesis of (R)-(-)-2-Heptyl isothiocyanate, the precursor would be (R)-(-)-2-aminoheptane. The reaction would proceed by forming the dithiocarbamate (B8719985) salt with carbon disulfide and a suitable base, such as triethylamine (B128534) (Et₃N), followed by desulfurization.

Table 1: Representative Desulfurization Reagents for Isothiocyanate Synthesis

Desulfurization Reagent Typical Reaction Conditions Applicability to Chiral Synthesis Reference
Thiophosgene (CSCl₂) Base (e.g., Et₃N), organic solvent Yes, but highly toxic researchgate.net
Tosyl Chloride (TsCl) Base (e.g., Et₃N), organic solvent Yes chemrxiv.org
Sodium Persulfate (Na₂S₂O₈) Aqueous conditions Yes, considered a greener alternative rsc.org
DMT/NMM/TsO⁻ Microwave irradiation or room temp. Yes, with low racemization researchgate.netmdpi.comdntb.gov.ua

Conversion from Thiocarbamates

Isothiocyanates can also be synthesized from O-alkyl thiocarbamates. A two-step approach is often employed where a primary amine is first reacted with a reagent like phenyl chlorothionoformate in the presence of a base to form an intermediate thiocarbamate. nih.gov This stable intermediate can then be isolated and subsequently decomposed, often with a strong base, to yield the desired isothiocyanate. This method is particularly versatile and can be applied to a wide range of amines, including those with electron-deficient aromatic rings. nih.gov

Other Synthetic Approaches

Beyond the more common methods, several other synthetic strategies have been developed for the preparation of isothiocyanates.

From Hydroximoyl Chlorides: This approach begins with aldehydes, which are converted to hydroximoyl chlorides. The reaction of these intermediates with thiourea (B124793) in the presence of a base like triethylamine provides a rapid and high-yielding route to both alkyl and aryl isothiocyanates at room temperature. researchgate.net A key advantage is the simple workup, often not requiring chromatographic purification. researchgate.net

Tandem Staudinger/aza-Wittig Reactions: This powerful methodology is particularly well-suited for the synthesis of chiral isothiocyanates as it is known to proceed without racemization. rsc.org The reaction starts with an alkyl azide, which undergoes a Staudinger reaction with a phosphine (B1218219) (e.g., triphenylphosphine) to form an aza-ylide intermediate. This intermediate is then trapped with carbon disulfide in an aza-Wittig reaction to furnish the isothiocyanate. rsc.orgnih.gov This method is compatible with a variety of functional groups and has been successfully applied to the synthesis of isothiocyanates derived from amino acids. rsc.org

Chiral Synthesis Strategies for Enantiomerically Pure Isothiocyanates

The synthesis of enantiomerically pure isothiocyanates like this compound generally relies on starting with an enantiomerically pure precursor and employing a synthetic route that maintains the stereochemical integrity of the chiral center.

Enantioselective Synthesis Approaches

The most straightforward approach to obtaining an enantiomerically pure isothiocyanate is to start with an enantiomerically pure primary amine. For the synthesis of this compound, this would involve using (R)-(-)-2-aminoheptane as the starting material. The subsequent conversion to the isothiocyanate must then proceed with retention of configuration.

Methods involving the formation of a dithiocarbamate followed by desulfurization have been shown to be effective for this purpose, provided the appropriate desulfurizing agent is chosen. For instance, the use of DMT/NMM/TsO⁻ has been reported to give chiral isothiocyanates with high enantiomeric purity. researchgate.netmdpi.com Similarly, the tandem Staudinger/aza-Wittig reaction is another excellent choice for stereoretentive synthesis, starting from a chiral alkyl azide. rsc.org

Table 2: Comparison of Chiral Synthesis Strategies for Isothiocyanates

Synthetic Strategy Starting Material Key Reagents Stereochemical Outcome Reference
Dithiocarbamate Desulfurization Chiral Primary Amine CS₂, Base, DMT/NMM/TsO⁻ High retention of configuration researchgate.netmdpi.com

Derivatization Reactions for Research Applications

Isothiocyanates are reactive electrophiles that readily undergo addition reactions with nucleophiles. This reactivity is often exploited for analytical and research purposes, where derivatization can facilitate detection, quantification, and chiral resolution.

A common derivatization strategy for isothiocyanates involves their reaction with primary or secondary amines to form stable thiourea derivatives. rsc.org This reaction is typically fast and quantitative. For analytical applications, such as high-performance liquid chromatography (HPLC), a derivatizing agent containing a chromophore or fluorophore is often used to enhance detection sensitivity. nih.gov

For the analysis of chiral isothiocyanates, derivatization with a chiral amine or amino acid can be employed to form diastereomeric thioureas. These diastereomers can then be separated and quantified using standard achiral chromatography techniques.

Another important derivatization reaction for analytical purposes is the reaction of isothiocyanates with thiols. For example, N-acetyl-L-cysteine (NAC) is used as a derivatizing agent for the HPLC analysis of isothiocyanates. chemrxiv.orgcreative-proteomics.com The resulting dithiocarbamate adducts are often more amenable to chromatographic separation and detection than the parent isothiocyanates. chemrxiv.orgcreative-proteomics.com

Table 3: Common Derivatization Reactions for Isothiocyanates

Derivatizing Agent Product Type Application Reference
Primary/Secondary Amines Thioureas General derivatization, introduction of chromophores/fluorophores rsc.org
Chiral Amines/Amino Acids Diastereomeric Thioureas Chiral analysis and separation by HPLC nih.gov

Nucleophilic Addition with Alcohols, Amines, and Thiols

The electrophilic carbon atom of the isothiocyanate group in this compound is susceptible to attack by various nucleophiles. nih.govresearchgate.net This reactivity is the basis for its derivatization with alcohols, amines, and thiols, leading to the formation of thiocarbamates, thioureas, and dithiocarbamates, respectively.

Reaction with Alcohols: The reaction of isothiocyanates with alcohols yields O-alkyl thiocarbamates. semanticscholar.orgnih.gov Studies have shown that long-chain alcohols such as n-hexanol, n-heptanol, and n-octanol react with isothiocyanates to exclusively produce N-aryl-O-alkyl carbamates. nih.govepa.gov In the case of this compound, a reaction with an alcohol (R'-OH) would result in the corresponding O-alkyl-N-(2-heptyl)thiocarbamate. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the central carbon of the isothiocyanate group. study.com

Reaction with Amines: The addition of primary or secondary amines to an isothiocyanate is a primary method for synthesizing thiourea derivatives. researchgate.netnih.gov This reaction is typically high-yielding and allows for great structural diversity. researchgate.net The reaction of this compound with an amine (R'NH₂) would form a chiral N,N'-disubstituted thiourea. The reaction conditions can influence the outcome; for instance, in protein modification, the reaction with amine groups (like the lysine (B10760008) side chain) is favored under alkaline conditions (pH 9-11). researchgate.netresearchgate.net

Reaction with Thiols: Thiols readily react with isothiocyanates via nucleophilic attack to form dithiocarbamate adducts. nih.govresearchgate.net This reaction is of significant biological and chemical importance. nih.gov The reaction of this compound with a thiol (R'-SH) would yield the corresponding dithiocarbamate derivative. Unlike the reactions with amines and alcohols, the formation of dithiocarbamates from thiols and isothiocyanates can be reversible. nih.gov The pH can also influence the reaction's specificity; reactions with thiol groups, such as those on cysteine residues in proteins, are favored at a pH range of 6-8. researchgate.netresearchgate.net

NucleophileReagent ClassProduct Class
Alcohol R'-OHO-Alkyl Thiocarbamate
Amine R'-NH₂Thiourea
Thiol R'-SHDithiocarbamate

Formation of Dithiocarbamate Derivatives for Analytical Purposes

The facile reaction between isothiocyanates and thiol-containing compounds to form dithiocarbamates is exploited for analytical applications. This derivatization is key for the quantitative analysis and chromatographic separation of isothiocyanates.

A significant challenge in the analysis of some isothiocyanates is their volatility. nih.gov This issue can be overcome by converting them into nonvolatile dithiocarbamate derivatives through a reaction with a mercaptan, such as N-acetylcysteine. nih.gov The resulting stable derivative can then be quantified.

For quantitative analysis, a highly sensitive method involves the cyclocondensation of isothiocyanates with vicinal dithiols, such as 1,2-benzenedithiol (B97157). nih.gov The isothiocyanate's central carbon atom undergoes successive nucleophilic additions with the two sulfhydryl groups, forming a cyclic product, 1,3-benzodithiole-2-thione, which can be measured spectroscopically or by HPLC to determine the original amount of the isothiocyanate with a sensitivity down to a few picomoles. nih.gov This method is also applicable to dithiocarbamates, which are readily converted from isothiocyanates. nih.govsigmaaldrich.com

In the context of chiral analysis, isothiocyanate-containing reagents are widely used for the derivatization of enantiomeric compounds, particularly amino compounds. researchgate.net Chiral reagents like 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) react with enantiomeric pairs to form diastereomers. researchgate.net These diastereomeric derivatives can then be separated and quantified using standard reversed-phase HPLC. researchgate.net Conversely, to analyze a chiral compound like this compound, it could be reacted with a suitable nucleophile to form a derivative that can be analyzed on a chiral stationary phase. nih.gov

Analytical GoalDerivatization StrategyResulting DerivativeAnalytical Method
Overcome Volatility Reaction with a mercaptan (e.g., N-acetylcysteine)Nonvolatile dithiocarbamateHPLC
Quantitative Analysis Cyclocondensation with 1,2-benzenedithiol1,3-benzodithiole-2-thioneUV Spectroscopy, HPLC
Enantiomeric Separation Reaction with a chiral derivatizing agentDiastereomersChiral HPLC

Application in Affinity Labeling for Protein Studies

The high electrophilicity of the isothiocyanate group makes it an effective tool for affinity labeling in protein studies. nih.gov Isothiocyanates can form covalent bonds with nucleophilic amino acid residues on proteins, allowing for the identification and characterization of protein targets. nih.govnih.govmdpi.com

The primary targets for isothiocyanates on proteins are the thiol groups of cysteine residues and the amine groups of lysine residues. researchgate.netmdpi.com The reaction with cysteine forms a dithiocarbamate, while the reaction with lysine forms a thiourea. researchgate.netresearchgate.net This binding is selective, with studies showing that isothiocyanates like phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) bind to only a small fraction of total cellular proteins. nih.govnih.gov

This selective, covalent modification is the principle behind using isothiocyanates as affinity labels. For instance, isothiocyanate-bearing fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC), have been widely used to label proteins for detection and analysis. researchgate.netacs.org In proteomics, researchers have used radiolabeled (¹⁴C) isothiocyanates to treat cells, followed by 2-D gel electrophoresis to separate the proteins. nih.gov The protein spots containing radioactivity are then identified by mass spectrometry, revealing which proteins were covalently modified by the isothiocyanate. nih.gov

This affinity labeling approach can be applied to identify the cellular targets of this compound. By introducing a tag (e.g., biotin (B1667282) or a fluorescent probe) onto the heptyl chain or by using a radiolabeled version of the molecule, it could be used as a probe to identify specific protein interactions, helping to elucidate its biological functions. nih.gov

Phytochemical Investigations and Natural Occurrence of 2 Heptyl Isothiocyanate

Identification in Plant Extracts

The identification of specific chemical constituents within complex plant matrices is a fundamental aspect of phytochemical research. This process relies on sophisticated analytical techniques to isolate and characterize individual molecules.

Detection of 2-Heptane Isothiocyanate in Dryopteris ramosa

Dryopteris ramosa (Hope) C. Chr., a fern belonging to the Dryopteridaceae family, has been the subject of phytochemical investigations to understand its traditional medicinal uses. nih.gov Analysis of the crude methanolic extract of the fronds of Dryopteris ramosa has led to the identification of 2-Heptane isothiocyanate. nih.gov This detection was achieved through Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical method for separating and identifying volatile and semi-volatile compounds. nih.gov

In one particular study, the GC-MS analysis of the crude extract of D. ramosa revealed the presence of nine distinct compounds, one of which was identified as 2-Heptane isothiocyanate. nih.gov While this study confirms the presence of 2-Heptane isothiocyanate, it is important to note that the specific stereoisomer, (R)-(-)-2-Heptyl isothiocyanate, was not explicitly determined in this analysis. The identification was based on the mass spectral data of the compound as it eluted from the gas chromatograph. nih.gov

Beyond this specific isothiocyanate, phytochemical analyses of D. ramosa have revealed a rich and diverse chemical profile. These studies have consistently identified the presence of several other major classes of secondary metabolites.

Table 1: Phytochemical Constituents Identified in Dryopteris ramosa

Chemical Class Specific Compounds Identified Reference
Isothiocyanates 2-Heptane isothiocyanate nih.gov
Flavonoids Eriodictyol, Quercetin, Kaempferol, Naringenin, Luteolin 6-C-glucoside, Apigenin 8-C-glucoside nih.gov
Alkaloids Present (specific compounds not detailed) nih.govalliedacademies.org
Saponins Present (specific compounds not detailed) nih.gov
Tannins Present (specific compounds not detailed) nih.gov
Triterpenoids Present (specific compounds not detailed) nih.gov
Phenolic Acids Protocatechuic acid, Caffeic acid, Gallic acid, Vanillic acid, Cinnamic acid nih.govalliedacademies.org

Extraction and Isolation Methodologies from Natural Sources

The extraction and isolation of isothiocyanates from plant material is a critical step for their identification and subsequent study. The methods employed are designed to efficiently liberate these compounds from the plant matrix while preserving their chemical integrity. Isothiocyanates are typically formed from the enzymatic hydrolysis of precursor compounds called glucosinolates. researchgate.net This conversion is catalyzed by the enzyme myrosinase, which is released when the plant tissue is damaged.

Conventional extraction methods for isothiocyanates often involve the homogenization of fresh or lyophilized plant material in water or a buffer solution to facilitate the enzymatic hydrolysis of glucosinolates. For seeds, a defatting step using a solvent like n-hexane is common prior to hydrolysis. Following hydrolysis, the isothiocyanates are typically extracted using an organic solvent.

More advanced and non-conventional extraction techniques are also being explored to improve efficiency and yield.

Table 2: Extraction and Isolation Techniques for Isothiocyanates

Technique Description Advantages Reference
Conventional Solvent Extraction Homogenization of plant material in a buffer, followed by extraction with an organic solvent. Simple, widely used.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid, typically CO2, as the extraction solvent. High selectivity, reduced solvent use, effective for volatile compounds.
Pressurized Fluid Extraction (PFE) Employs solvents at elevated temperatures and pressures to enhance extraction efficiency. Reduced solvent consumption and shorter extraction times compared to conventional methods.

| High-Speed Counter-Current Chromatography (HSCCC) | A liquid-liquid partition chromatography technique that avoids the use of a solid support matrix. | Enables the recovery and purification of compounds from complex mixtures. | |

Broader Phytochemical Profiling Techniques

The comprehensive analysis of a plant's chemical composition, known as phytochemical profiling, requires a suite of sophisticated analytical techniques. These methods are essential for identifying the full spectrum of compounds present in a plant extract, including isothiocyanates.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov In the context of D. ramosa, GC-MS was instrumental in identifying 2-Heptane isothiocyanate and other volatile constituents. nih.gov

For non-volatile and thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is a widely used method. alliedacademies.org HPLC can be coupled with various detectors, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), to provide detailed information about the separated compounds. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers even greater resolution and sensitivity, enabling the tentative identification of a wide range of compounds in complex extracts. nih.gov For instance, UHPLC-MS/MS analysis of D. ramosa has allowed for the tentative identification of numerous flavonoids and phenolic acids. nih.gov

Global Natural Product Social (GNPS) molecular networking is a modern bioinformatic approach that organizes tandem mass spectrometry data based on spectral similarity. This technique helps to visualize the chemical space of a sample and to tentatively identify known compounds by matching their fragmentation patterns to spectral libraries. nih.gov This approach has been successfully applied to the phytochemical investigation of D. ramosa, leading to the annotation of a variety of its chemical constituents. nih.gov

Table 3: Phytochemical Profiling Techniques

Technique Principle Application in Phytochemistry Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. Identification of volatile and semi-volatile compounds like essential oils, fatty acids, and some isothiocyanates. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Separates non-volatile compounds based on their differential partitioning between a stationary and a liquid mobile phase. Quantification and identification of a wide range of secondary metabolites, including phenolics and flavonoids. alliedacademies.org
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) A high-resolution version of HPLC coupled with mass spectrometry for highly sensitive and specific compound identification. Detailed phytochemical profiling of complex extracts, enabling the tentative identification of numerous compounds. nih.gov

| Global Natural Product Social (GNPS) Molecular Networking | A computational method that organizes and visualizes tandem mass spectrometry data to facilitate compound annotation and discovery. | Rapid dereplication of known compounds and identification of novel analogues in complex natural product extracts. | nih.gov |

Biological Activities and Molecular Mechanisms of Action of Isothiocyanates

Modulation of Enzyme Activity and Metabolic Pathways

Isothiocyanates are recognized for their significant influence on various metabolic enzymes, playing a crucial role in the body's defense against cellular stress and toxins.

A primary mechanism by which ITCs exert their protective effects is through the induction of phase II detoxification enzymes. This process is largely mediated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov

Nrf2-dependent pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. nih.gov Electrophiles and reactive oxygen species, including many ITCs, can interact with Keap1, leading to the release of Nrf2. nih.govnih.gov Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. nih.govnih.govnih.gov This binding initiates the transcription of a suite of protective genes, including phase II enzymes. nih.govnih.gov Phenethyl isothiocyanate (PEITC) is a known activator of the Nrf2-dependent cytoprotective pathway. nih.gov

Glutathione-S-transferases (GSTs): GSTs are a family of enzymes that catalyze the conjugation of glutathione (B108866) (GSH) to a wide range of electrophilic compounds, making them less reactive and more water-soluble for excretion. researchgate.net ITCs are substrates for several human GSTs, and their conjugation is a key step in their metabolism and cellular uptake. researchgate.netnih.gov The induction of GSTs is a recognized mechanism of the chemopreventive action of ITCs. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones and related molecules, protecting cells from the damaging effects of free radicals and reactive oxygen species that can arise from one-electron reductions. nih.gov The induction of NQO1 is a hallmark of the Nrf2-mediated antioxidant response. nih.govnih.gov Studies have shown that various compounds, including some ITCs, can induce NQO1 activity through the ARE-Nrf2 pathway. nih.govnih.gov

Heme oxygenase-1 (HO-1): HO-1 is an inducible enzyme that breaks down heme into biliverdin, free iron, and carbon monoxide. koreascience.kr It is a critical component of the cellular defense against oxidative stress. koreascience.krresearchgate.net The induction of HO-1 is also regulated by the Nrf2-ARE signaling pathway. nih.govnih.gov Studies have demonstrated that various ITCs can significantly induce the expression of HO-1 protein, an effect that is closely linked to the induction of Nrf2. nih.govresearchgate.net

In contrast to their inductive effect on phase II enzymes, ITCs can inhibit phase I enzymes, particularly those of the Cytochrome P450 (CYP) superfamily. nih.gov These enzymes are involved in the metabolic activation of many pro-carcinogens into their ultimate carcinogenic forms.

Cytochrome P450 (CYP): By inhibiting CYP enzymes, ITCs can reduce the activation of carcinogens, thereby preventing them from damaging DNA and initiating cancer. For example, phenethyl isothiocyanate (PEITC) has been shown to inhibit several human CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov Allyl isothiocyanate (AITC) has been found to reduce the catalytic activity and expression of CYP2C9. nih.gov This inhibition can be competitive, non-competitive, or mixed, depending on the specific ITC and CYP isoform. nih.govmdpi.com

Table 1: Effects of Various Isothiocyanates on Metabolic Enzymes

Isothiocyanate Target Enzyme/Pathway Observed Effect
Phenethyl isothiocyanate (PEITC) Nrf2-dependent pathway Activation nih.gov
Phenethyl isothiocyanate (PEITC) Cytochrome P450 (various) Inhibition nih.gov
Allyl isothiocyanate (AITC) Cytochrome P450 2C9 Inhibition nih.gov
General Isothiocyanates Glutathione-S-transferases Induction
General Isothiocyanates NAD(P)H:quinone oxidoreductase 1 Induction nih.govnih.gov
General Isothiocyanates Heme oxygenase-1 Induction nih.govresearchgate.net

ITCs play a significant role in maintaining cellular redox balance, which is the equilibrium between oxidants and antioxidants. nih.govnih.gov

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are byproducts of normal metabolism. mdpi.com While essential for some signaling processes, excessive ROS can lead to oxidative stress, damaging cells. mdpi.com

ITCs can have a dual role in ROS modulation. At lower concentrations, by inducing antioxidant enzymes via the Nrf2 pathway, they enhance the cell's capacity to neutralize ROS. nih.govnih.gov However, at higher concentrations, some ITCs like PEITC can promote the generation of ROS, leading to oxidative stress that can trigger cell death in cancer cells. nih.govnih.govnih.gov For instance, PEITC has been shown to inhibit oxidative phosphorylation, specifically complex III of the electron transport chain, leading to ROS production and subsequent cell death in human prostate cancer cells. nih.gov Similarly, allyl isothiocyanate (AITC) has been found to improve ROS production in hepatocellular cancer cells. e-century.us

The Antioxidant Response Element (ARE) is a critical regulatory sequence in the promoter region of genes that protect against oxidative stress. nih.govnih.gov The activation of ARE-driven genes is a primary mechanism for cellular defense. nih.gov

Isothiocyanates are potent activators of the Nrf2-ARE signaling pathway. nih.govnih.gov The interaction of ITCs with Keap1 liberates Nrf2, allowing it to bind to the ARE and drive the expression of numerous antioxidant and cytoprotective genes. nih.govnih.gov This includes the phase II enzymes mentioned earlier (GSTs, NQO1, HO-1) as well as other proteins that enhance cellular antioxidant capacity. nih.govnih.govnih.gov Studies have shown a direct correlation between the ability of various ITCs to activate the ARE and their induction of protective enzymes like HO-1. nih.gov

Regulation of Redox Homeostasis and Antioxidant Capacity

Mechanisms in Cellular Processes

Beyond enzyme modulation, ITCs influence fundamental cellular processes, including cell proliferation and apoptosis (programmed cell death).

The anticancer effects of ITCs are partly attributed to their ability to halt the growth of cancer cells and induce their death. Phenethyl isothiocyanate (PEITC), for example, has been demonstrated to significantly inhibit cell proliferation in a dose- and time-dependent manner in human laryngeal carcinoma cells. nih.gov This inhibition is often accompanied by cell cycle arrest, preventing the cells from dividing. e-century.usnih.gov

Furthermore, ITCs can trigger apoptosis. nih.gov In Hep-2 laryngeal cancer cells, PEITC was found to promote apoptosis, an effect associated with changes in the expression of key proteins that regulate cell survival and death. nih.gov Similarly, AITC has been shown to induce apoptosis in human hepatocellular cancer cells. e-century.us The mechanisms underlying these effects can involve the generation of ROS and the modulation of various signaling pathways that control cell fate. nih.gove-century.usnih.gov For instance, 7-Methylsulfinylheptyl Isothiocyanate has been shown to activate MAPK signaling pathways which are involved in regulating autophagy and other cellular responses. nih.gov

Table 2: Summary of Cellular Process Modulation by Isothiocyanates

Isothiocyanate Cellular Process Specific Effect
Phenethyl isothiocyanate (PEITC) Cell Proliferation Inhibition nih.gov
Phenethyl isothiocyanate (PEITC) Apoptosis Induction nih.gov
Phenethyl isothiocyanate (PEITC) Cell Cycle Arrest nih.gov
Allyl isothiocyanate (AITC) Cell Proliferation Inhibition e-century.us
Allyl isothiocyanate (AITC) Apoptosis Induction e-century.us
Allyl isothiocyanate (AITC) Cell Cycle Arrest e-century.us
7-Methylsulfinylheptyl Isothiocyanate Signal Transduction Activation of MAPK pathway nih.gov

Table of Mentioned Compounds

Compound Name
(R)-(-)-2-Heptyl isothiocyanate
Allyl isothiocyanate (AITC)
Biliverdin
Carbon monoxide
Glutathione (GSH)
Heme
Phenethyl isothiocyanate (PEITC)
7-Methylsulfinylheptyl Isothiocyanate
NAD(P)H
Kelch-like ECH-associated protein 1 (Keap1)
Nuclear factor erythroid 2-related factor 2 (Nrf2)

Cell Cycle Modulation (e.g., Cell Cycle Arrest)

Isothiocyanates have been demonstrated to suppress the growth of tumor cells by inducing cell cycle arrest, a critical process for preventing the proliferation of cancer cells. nih.govoregonstate.edu This arrest prevents damaged cells from proceeding through the cell cycle, allowing for DNA repair or triggering cell death if the damage is irreparable. oregonstate.edu

Numerous in vitro studies have shown that various ITCs can halt the cell cycle at different phases. Treatment with PEITC or SFN on prostate cancer cells, for example, resulted in cell cycle arrest in the G2/M phase. nih.gov This was associated with a decrease in the concentrations of essential cell division cycle (Cdc) regulators like Cyclin B1, Cdc25B, and Cdc25C, which are necessary for cells to enter the M-phase. nih.gov Similarly, a study on six different dietary ITCs found that all induced a time- and dose-dependent G2/M arrest in human leukemia (HL-60) cells, with AITC being the most effective. nih.gov In laryngeal cancer (Hep-2) cells, PEITC also promoted G2/M cell cycle arrest. nih.gov The compound 6-(Methylsulfinyl) hexyl isothiocyanate (6-MITC), found in wasabi, and its derivatives have also been shown to induce G2/M phase arrest in oral cancer cells. mdpi.com

The effectiveness and specific phase of cell cycle arrest can vary depending on the type of isothiocyanate and the cancer cell line being studied. nih.gov For instance, one study highlighted that AITC was most effective in causing cell cycle arrest in HL-60 cells, while other ITCs like PEITC and BITC were more potent inducers of apoptosis. nih.gov

IsothiocyanateCell LineEffectKey Molecular TargetsSource
Phenethyl isothiocyanate (PEITC)Prostate Cancer CellsG2/M ArrestCyclin B1, Cdc25B, Cdc25C nih.gov
Sulforaphane (B1684495) (SFN)Prostate Cancer CellsG2/M ArrestCyclin B1, Cdc25B, Cdc25C nih.gov
Allyl isothiocyanate (AITC)HL-60 (Leukemia)G2/M ArrestNot Specified nih.gov
Benzyl (B1604629) isothiocyanate (BITC)HL-60 (Leukemia)G2/M ArrestNot Specified nih.gov
Phenethyl isothiocyanate (PEITC)Hep-2 (Laryngeal Cancer)G2/M ArrestCyclin B, CDK4, CDK6 nih.gov
6-(Methylsulfinyl) hexyl isothiocyanate (6-MITC)SAS (Oral Cancer)G2/M ArrestPhosphorylated CHK1, Cdc25c mdpi.com

Apoptosis Induction Pathways

A primary mechanism for the anticancer activity of isothiocyanates is their ability to induce apoptosis, or programmed cell death, thereby eliminating cancerous cells. semanticscholar.org ITCs can trigger apoptosis through multiple signaling pathways, including both the intrinsic (mitochondrial) and extrinsic (death receptor) cascades, which ultimately converge on the activation of effector caspases like caspase-3. nih.govnih.gov

The induction of apoptosis by ITCs involves the modulation of several key regulatory proteins. nih.gov Studies have shown that ITCs can inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while up-regulating pro-apoptotic molecules like Bax and Bak. researchgate.net This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade and leads to cell death. researchgate.net For example, PEITC has been shown to induce apoptosis in laryngeal cancer cells by altering the expression of Bcl and Bax proteins. nih.gov Furthermore, PEITC was found to be effective in inducing apoptosis even in cells that overexpress the anti-apoptotic proteins Bcl-2 and Bcl-xL, suggesting it can overcome resistance to cell death. nih.govresearchgate.net

The process is often confirmed visually by nuclear fragmentation and condensation, which was observed in cervical cancer cells treated with PEITC. frontiersin.org The effectiveness of different ITCs in inducing apoptosis can vary, with one study ranking them in the order of BITC=PEITC > erucin=iberin > AITC > SFN in leukemia cells. nih.gov

IsothiocyanateCell LineMechanismSource
Benzyl isothiocyanate (BITC)Various cancer cellsModulates multiple signal-transduction pathways and apoptosis intermediates. nih.gov nih.gov
Phenethyl isothiocyanate (PEITC)Hep-2 (Laryngeal Cancer)Alters expression of Bcl and Bax proteins. nih.gov nih.gov
Phenethyl isothiocyanate (PEITC)Jurkat (T-lymphoma)Induces apoptosis in cells overexpressing Bcl-2 and Bcl-xL. nih.govresearchgate.net nih.govresearchgate.net
Phenethyl isothiocyanate (PEITC)Cervical Cancer CellsCauses nuclear fragmentation/condensation and activation of caspases-3, -8, and -9. frontiersin.org frontiersin.org
Gluconasturtiin-isothiocyanate (GNST-ITC)HepG2 (Hepatocarcinoma), MCF-7 (Breast Cancer)Induces DNA fragmentation and apoptosis confirmed by TUNEL and DAPI staining. semanticscholar.org semanticscholar.org

Inhibition of Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to other parts of the body, are critical for tumor growth and progression. mdpi.com Isothiocyanates have demonstrated potent anti-angiogenic and anti-metastatic activities. nih.govmdpi.com

Studies have shown that ITCs, particularly PEITC, can inhibit angiogenesis both in vitro and ex vivo. nih.gov PEITC treatment was found to decrease the survival of human umbilical vein endothelial cells (HUVEC), inhibit the formation of capillary-like structures, and suppress cell migration. nih.gov These effects were linked to the suppression of vascular endothelial growth factor (VEGF) secretion and the downregulation of its receptor, VEGFR2. nih.govnih.gov Furthermore, PEITC was shown to inhibit the hypoxia-inducible factor (HIF-1α), a key regulator of the cellular response to low oxygen that promotes angiogenesis. nih.gov

In terms of metastasis, ITCs have been found to suppress the invasion of tumor cells by targeting the activity of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix, facilitating cell invasion. nih.gov Research comparing PEITC, BITC, and SFN showed that all three compounds inhibited MMP-9 expression by blocking key signaling pathways, including FAK/ERK and FAK/Akt. nih.gov The study concluded that the anti-metastatic efficacy of these compounds in vivo was in the order of PEITC > BITC > SFN. nih.gov

IsothiocyanateMechanismModelKey FindingsSource
Phenethyl isothiocyanate (PEITC)Anti-angiogenesisHUVEC, PC-3 cells, Chicken Egg Chorioallantoic MembraneInhibits tube formation and migration; suppresses VEGF secretion and VEGFR2 levels. nih.gov
PEITC, BITC, SFNAnti-metastasisU20S, A549 cells, In vivo mouse modelSuppress MMP-9 expression and cell invasion by inhibiting FAK/ERK/Akt and NF-κB/AP-1 signaling. Efficacy: PEITC > BITC > SFN. nih.gov
Phenethyl isothiocyanate (PEITC)Anti-angiogenesisHuman glioma and other cancer cellsSuppresses hypoxia-induced accumulation of HIF-1α and VEGF expression. nih.gov

Epigenetic Modifications (e.g., Histone Acetylation, miRNA Expression)

Emerging evidence suggests that isothiocyanates exert some of their anticancer effects through epigenetic modifications, which are changes that affect gene expression without altering the DNA sequence itself. nih.govrsc.org These modifications include histone acetylation and the regulation of microRNAs (miRNAs). nih.gov

Phytochemicals, including ITCs, can influence epigenetic processes by modulating the activity of histone-modifying enzymes, such as histone deacetylases (HDACs). nih.govnih.gov By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, which is associated with a more open chromatin structure and the activation of tumor suppressor genes. nih.gov

Furthermore, ITCs and other natural compounds can regulate the expression of miRNAs, which are small non-coding RNAs that control gene expression by targeting messenger RNA (mRNA) for degradation or translational inhibition. nih.gov Dysregulation of miRNAs is common in cancer, and phytochemicals can modulate miRNA expression to influence oncogenes and tumor suppressors. nih.gov For example, certain phytochemicals have been shown to increase the levels of tumor-suppressive miRNAs, such as miR-16 and miR-34a, which can in turn inhibit cell cycle progression and promote apoptosis. nih.gov

Antimicrobial Mechanisms of Action

In addition to their chemopreventive properties, isothiocyanates are well-recognized antimicrobial agents effective against a variety of microorganisms, including foodborne pathogens. nih.govnih.gov Their antimicrobial action is believed to be multi-targeted, involving the disruption of essential cellular functions and structures. nih.gov

Inhibition of Microbial Enzyme Functioning

A key antimicrobial mechanism of ITCs is the inhibition of crucial microbial enzymes. nih.gov Allyl isothiocyanate (AIT), for instance, has been shown to significantly inhibit the enzymes thioredoxin reductase and acetate (B1210297) kinase in Escherichia coli O157:H7. nih.gov Thioredoxin reductase is vital for many cellular processes, including DNA synthesis and defense against oxidative stress. nih.gov The ability of ITCs to inhibit such enzymes is likely due to their reactivity with sulfhydryl groups in the enzyme's active site, disrupting their function. nih.gov This enzymatic inhibition is part of a broader, multi-targeted mechanism that may involve the disruption of several metabolic pathways simultaneously. nih.gov

Alteration of Microbial Protein Structures

Isothiocyanates can also exert their antimicrobial effects by altering the structure of microbial proteins and disrupting cellular integrity. nih.gov Studies on Campylobacter jejuni treated with benzyl isothiocyanate (BITC) revealed that the compound induced intracellular protein aggregation. nih.gov This suggests that BITC targets proteins, leading to the disruption of major metabolic processes and ultimately cell death. nih.gov

Furthermore, ITCs like AITC and PEITC have been shown to affect the integrity of the bacterial cell membrane. nih.govresearchgate.net This disruption can lead to the leakage of cellular components and a loss of membrane potential, contributing to the bactericidal effect. nih.govresearchgate.net The structure of the ITC itself plays a role, with aromatic ITCs like PEITC and BITC showing a greater ability to cross bacterial membrane structures compared to aliphatic ITCs like AITC, potentially leading to more potent antimicrobial activity against certain bacteria. nih.gov

Induction of Oxidative Stress in Microbes

There is no specific information available in the reviewed literature concerning the ability of this compound to induce oxidative stress in microbial cells.

Reduction of Microbial Oxygen Consumption

Data on the effect of this compound on the rate of microbial oxygen consumption could not be found in the current body of scientific literature.

Disruption of Cell Membrane Integrity

Specific studies detailing the impact of this compound on the integrity of microbial cell membranes are not available.

Inhibition of Biofilm Formation

There is no research available that specifically investigates the efficacy or mechanisms of this compound in preventing or disrupting microbial biofilm formation.

Fungicidal Activity and Related Mechanisms

Direct Fungitoxic Effects

Information regarding the direct fungitoxic effects of this compound, including data on its minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) against various fungal species, is not documented in the available literature.

Synergistic Effects with Other Compounds

No studies were found that explored the potential synergistic or antagonistic fungicidal effects of this compound when used in combination with other antifungal agents.

Relationship between Lipophilicity and Fungitoxic Activity

The fungitoxic activity of isothiocyanates (ITCs) is influenced by their chemical structure, particularly their lipophilicity. While specific studies on this compound are limited, the general principle is that the effectiveness of ITCs against various fungi is related to their ability to penetrate the fungal cell membrane. The lipophilicity, or the ability to dissolve in fats and lipids, of an ITC is a key determinant of this penetration. Generally, ITCs with longer alkyl chains exhibit increased lipophilicity, which can enhance their antifungal effects up to a certain point. This is because a more lipophilic compound can more easily integrate into and disrupt the lipid bilayer of the fungal cell membrane.

Isothiocyanates exert their fungitoxic effects through various mechanisms, including the inhibition of growth, spore germination, and biofilm formation. mdpi.com They have been shown to be active against a range of fungi, including plant pathogens and human pathogenic strains. mdpi.com The specific activity of any given ITC, including this compound, would be dependent on its unique structural characteristics and the target fungal species.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of isothiocyanates are a significant area of scientific inquiry. These compounds can modulate inflammatory processes through various molecular pathways.

Modulation of Pro-inflammatory Mediators (e.g., Cyclooxygenase-2, Inducible Nitric Oxide Synthase, Cytokines)

Research on various isothiocyanates has demonstrated their ability to suppress the expression and production of key pro-inflammatory mediators. For instance, allyl isothiocyanate has been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia. nih.gov This inhibition leads to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are important mediators of inflammation. nih.gov

Furthermore, isothiocyanates can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov The synergistic action of different inflammatory stimuli, like bacterial endotoxins, can lead to a heightened and prolonged expression of these cytokines, contributing to cellular damage. nih.gov The ability of isothiocyanates to downregulate these cytokines is a key aspect of their anti-inflammatory effects.

Interactive Table: Effects of Isothiocyanates on Pro-inflammatory Mediators

IsothiocyanateMediatorEffectCell Type
Allyl IsothiocyanateiNOSInhibitionMicroglia
Allyl IsothiocyanateCOX-2InhibitionMicroglia
Allyl IsothiocyanateTNF-αDecreased ProductionMicroglia
Allyl IsothiocyanateIL-6Decreased ProductionMicroglia
SulforaphaneiNOSDecreased ExpressionNot Specified
SulforaphaneCOX-2Decreased ExpressionNot Specified
SulforaphaneTNF-αSuppressed ReleaseNot Specified
SulforaphaneIL-1βSuppressed ReleaseNot Specified

Interaction with Signaling Pathways (e.g., NF-κB, JAK2/STAT3, MAPK, Inflammasome)

The anti-inflammatory effects of isothiocyanates are mediated through their interaction with critical intracellular signaling pathways. One of the most important of these is the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in the inflammatory response. nih.gov Isothiocyanates, such as allyl isothiocyanate, have been found to inhibit the activation of NF-κB. nih.gov This inhibition can occur through the modulation of upstream signaling molecules like mitogen-activated protein kinases (MAPKs). nih.gov

Specifically, allyl isothiocyanate has been observed to downregulate the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the MAPK family, which in turn leads to reduced NF-κB-mediated transcription of pro-inflammatory genes like TNF-α. nih.gov The activation of other MAPKs, such as p38, can also be influenced by isothiocyanates. nih.gov

Another crucial pathway that isothiocyanates interact with is the Nrf2/ARE pathway. nih.gov The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. nih.gov By activating Nrf2, isothiocyanates can upregulate the expression of a variety of protective enzymes, which helps to mitigate oxidative stress, a key component of inflammation. nih.govnih.gov The interplay between the NF-κB and Nrf2 pathways is critical, as increased oxidative stress can amplify inflammatory responses by activating NF-κB. nih.gov

Neuroprotective Mechanisms

Isothiocyanates have demonstrated potential neuroprotective properties, primarily by combating oxidative stress and neuroinflammation, which are major contributors to neurodegenerative diseases. nih.govnih.gov

Counteracting Oxidative Stress and Neuroinflammation

The neuroprotective effects of isothiocyanates are closely linked to their ability to activate the Nrf2 pathway. nih.gov This activation leads to the upregulation of antioxidant and detoxification enzymes, which helps to protect neuronal cells from oxidative damage. nih.gov Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, and it plays a significant role in the pathology of neurodegenerative disorders. nih.gov

By mitigating oxidative stress, isothiocyanates can also dampen neuroinflammation. nih.gov Allyl isothiocyanate, for example, has been shown to attenuate oxidative stress and inflammation in the context of traumatic brain injury by modulating the Nrf2/HO-1 and NF-κB pathways. exlibrisgroup.com This compound was found to decrease the levels of pro-inflammatory cytokines and increase the expression of Nrf2. exlibrisgroup.com Furthermore, isothiocyanates like allyl isothiocyanate can protect the blood-brain barrier from oxidative stress-induced damage. nih.gov

Interactive Table: Neuroprotective Mechanisms of Isothiocyanates

IsothiocyanateMechanismPathwayOutcome
Allyl IsothiocyanateCounteracting Oxidative StressNrf2/HO-1 ActivationReduced Oxidative Damage
Allyl IsothiocyanateCounteracting NeuroinflammationNF-κB InhibitionDecreased Pro-inflammatory Cytokines
General IsothiocyanatesAntioxidant EffectsNrf2/ARE Pathway ActivationUpregulation of Protective Enzymes

Modulation of Misfolded Proteins

Prevention of Programmed Cell Death

The role of isothiocyanates (ITCs) in the modulation of programmed cell death, or apoptosis, is a significant area of interest in phytochemical research. Generally, various ITCs have been observed to induce apoptosis in different cancer cell lines through multiple signaling pathways. nih.govscielo.org.conih.gov Mechanisms often involve the modulation of apoptosis-related proteins, activation of caspases, and the generation of reactive oxygen species. scielo.org.coresearchgate.net For instance, studies on compounds like benzyl isothiocyanate and phenethyl isothiocyanate have shown that they can trigger apoptosis by affecting the G2/M phase of the cell cycle and altering the expression of proteins in the Bcl-2 family. nih.govnih.gov

However, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating the effects of This compound on the prevention or induction of programmed cell death. Consequently, there is no available data to detail its specific molecular mechanisms of action in this biological process.

Research Findings on this compound and Programmed Cell Death

Parameter Finding
Effect on Apoptosis No studies on the pro- or anti-apoptotic activity of this compound are currently available.
Molecular Targets Specific molecular targets of this compound in apoptotic pathways have not been identified.
Mechanism of Action The mechanism by which this compound may influence programmed cell death has not been elucidated.

Cholinesterase Inhibitory Activity

Cholinesterase inhibitors are compounds that block the normal breakdown of the neurotransmitter acetylcholine. The investigation of natural compounds for cholinesterase inhibitory activity is an active area of research, particularly in the context of neurodegenerative diseases. mdpi.comfrontiersin.org While some natural products and their derivatives have been explored for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), research into the cholinesterase inhibitory properties of isothiocyanates is still emerging. nih.govnih.gov A study investigating various isothiocyanates indicated that aromatic and arylaliphatic ITCs generally showed more promising activity than aliphatic ones. nih.gov

Despite the interest in this class of compounds, there is a clear gap in the literature concerning This compound . At present, no published research has specifically evaluated the cholinesterase inhibitory activity of this particular compound. Therefore, its potential to act as an inhibitor of either acetylcholinesterase or butyrylcholinesterase remains unknown.

Research Findings on the Cholinesterase Inhibitory Activity of this compound

Enzyme IC₅₀ (μM) Percentage Inhibition
Acetylcholinesterase (AChE) Data not available Data not available
Butyrylcholinesterase (BChE) Data not available Data not available

Structure Activity Relationship Studies in Isothiocyanates

Influence of Stereochemistry on Biological Activity

Chirality as a Determinant for Unique Properties and Reactivity

Chirality, or "handedness," means that a molecule and its mirror image (enantiomer) are non-superimposable. youtube.com In biological systems, which are themselves chiral environments composed of stereospecific molecules like L-amino acids and D-sugars, this difference is profound. The interaction between a chiral drug and its biological target, such as an enzyme or receptor, is often compared to a hand fitting into a glove; the (R)-enantiomer may fit perfectly and elicit a strong response, while the (S)-enantiomer may fit poorly or not at all. youtube.com

This principle governs not only the binding affinity to a target but also affects the molecule's absorption, distribution, and metabolism. youtube.com For instance, research on the chiral compound 3-Br-acivicin demonstrated that only the (5S, αS) isomers exhibited significant antiplasmodial activity. This stereoselectivity was attributed to the molecule's uptake being mediated by an L-amino acid transport system, which preferentially recognizes one enantiomer over the others. This highlights that a molecule's stereochemistry can be the primary driver for its potency and pharmacokinetic profile.

While specific comparative studies on the biological activity of the (R) and (S) enantiomers of 2-heptyl isothiocyanate are not prominently available in current literature, the fundamental principles of stereochemistry strongly suggest that (R)-(-)-2-Heptyl isothiocyanate would exhibit distinct biological properties compared to its (S)-(+) counterpart.

Impact of Alkyl Chain Length and Substituents on Bioactivity

The biological activity of aliphatic isothiocyanates is significantly influenced by the structure of their alkyl side chain, including its length and the position of the isothiocyanate group. These features can alter physicochemical properties like lipophilicity and steric hindrance, which in turn affect the compound's ability to reach and interact with its targets.

A key study investigating the inhibitory effects of various isothiocyanates on lung tumorigenesis provides crucial insights. The research demonstrated that the position of the isothiocyanate functional group is a critical determinant of potency. Specifically, 2-hexyl isothiocyanate was found to be a more potent inhibitor than 1-hexyl isothiocyanate . nih.govresearchgate.net This suggests that a secondary isothiocyanate, such as 2-heptyl isothiocyanate, is likely to have greater biological activity in certain models compared to its primary isomer, 1-heptyl isothiocyanate.

Furthermore, the length of the alkyl chain plays a role. The same study noted that increasing the alkyl chain length in a series of phenylalkyl isothiocyanates correlated with inhibitory activity, and that lipophilicity (as measured by the partition coefficient, log P) is an important factor. nih.govresearchgate.net This suggests that the seven-carbon chain of 2-heptyl isothiocyanate contributes to a lipophilic character that facilitates its interaction with cellular components.

Table 1: Comparative Inhibitory Potency of Alkyl Isothiocyanates on Lung Tumorigenesis nih.govresearchgate.net
CompoundStructure TypeRelative Potency
1-Hexyl IsothiocyanatePrimary IsothiocyanateLess Potent
2-Hexyl IsothiocyanateSecondary IsothiocyanateMore Potent
1-Dodecyl IsothiocyanateLong-Chain Primary ITCHighly Potent

Comparison of Aliphatic versus Aromatic Isothiocyanates

Isothiocyanates can be broadly classified into two main groups: aliphatic, such as 2-heptyl isothiocyanate, which have a carbon chain attached to the -N=C=S group, and aromatic, where the group is attached to an aromatic ring (e.g., benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) ). This structural difference leads to significant variations in their biological activities.

Aromatic isothiocyanates are often reported to be more potent antimicrobial agents than their aliphatic counterparts. For example, BITC and PEITC show greater potency against various bacteria than aliphatic compounds like allyl isothiocyanate (AITC) . nih.gov The antimicrobial activity of aromatic ITCs is thought to be enhanced by their ability to cross bacterial membrane structures. researchgate.net

In the context of anticancer activity, both classes are effective, but their mechanisms and potency can differ. Studies have shown that aromatic ITCs like BITC and PEITC are powerful agents that can cause damage to mitochondria. wur.nl While aliphatic ITCs are also effective, their properties differ; for instance, in one study comparing their effects on lung cancer cells, the aliphatic AITC showed more effective inhibition than the aromatic phenyl isothiocyanate (PITC) . uni.lu These findings indicate that while both classes of isothiocyanates possess valuable biological activities, their efficacy is highly dependent on the specific biological endpoint being measured. The hydrophobic nature of the aromatic ring generally enhances bioactivity in many systems compared to a simple short-chain aliphatic group. wur.nl

Table 2: General Comparison of Aliphatic vs. Aromatic Isothiocyanates
CharacteristicAliphatic Isothiocyanates (e.g., 2-Heptyl ITC, AITC)Aromatic Isothiocyanates (e.g., BITC, PEITC)
Structure-N=C=S group attached to a non-aromatic carbon chain-N=C=S group attached to an aromatic ring
Antimicrobial PotencyGenerally lower than aromatic ITCs nih.govGenerally higher; more effective at crossing bacterial membranes researchgate.netnih.gov
Mitochondrial EffectsLess potential for membrane damage compared to hydrophobic aromatics wur.nlPotent agents causing mitochondrial damage wur.nl

Advanced Analytical Methodologies for Isothiocyanate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of isothiocyanate analysis, providing the means to separate these reactive compounds from complex matrices for subsequent identification and quantification. The choice of technique is often dictated by the volatility and stability of the target analyte.

High-Performance Liquid Chromatography (HPLC) and HPLC-DAD-MS

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of isothiocyanates, particularly those that are less volatile or thermally unstable. mdpi.comnih.gov A significant challenge in the HPLC analysis of many ITCs, including alkyl isothiocyanates, is the absence of a strong chromophore, which limits their detectability by UV-Vis detectors. mdpi.comresearchgate.net

To overcome this, a common strategy involves pre-column or post-column derivatization. One prevalent method is the reaction of the isothiocyanate with a thiol-containing reagent, such as N-acetyl-L-cysteine (NAC). nih.govmostwiedzy.plnih.gov This reaction forms a dithiocarbamate (B8719985) derivative that is more stable, less volatile, and possesses improved chromatographic and detection characteristics. nih.govmostwiedzy.plnih.gov The derivatization with NAC allows for the sensitive determination of various individual isothiocyanates. nih.govnih.gov

The coupling of HPLC with a Diode-Array Detector (DAD) provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For even greater specificity and sensitivity, HPLC is often coupled with a mass spectrometer (MS). HPLC-DAD-MS systems allow for the unequivocal identification of compounds based on their retention time, UV spectrum, and mass-to-charge ratio. mostwiedzy.plnih.gov For instance, a method involving solid-phase extraction (SPE) followed by derivatization with NAC and analysis by HPLC-DAD-MS has been successfully validated for nine common natural isothiocyanates, demonstrating good linearity, recovery, and low limits of detection. mostwiedzy.plnih.govdaneshyari.com

Heating the HPLC column can also improve the analysis by reducing the precipitation of less water-soluble isothiocyanates in the system, thereby preventing losses and improving the accuracy of quantification. researchgate.net

Table 1: Typical Parameters for HPLC-DAD-MS Analysis of Isothiocyanates (as NAC derivatives)

Parameter Value/Condition Source(s)
Column Kinetex PFP 100A (150 mm x 4.6 mm, 5 µm) or similar C18 mostwiedzy.pl
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile mostwiedzy.pl
Flow Rate 1.0 mL/min mostwiedzy.pl
Detection (DAD) 254 nm mostwiedzy.pl
Derivatization N-acetyl-L-cysteine (NAC) in sodium bicarbonate buffer mostwiedzy.plnih.gov

| MS Ionization | Electrospray Ionization (ESI) | nih.govnih.gov |

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the comprehensive analysis of isothiocyanates and their metabolites in various matrices, including plant extracts and biological fluids. nih.gov These techniques offer high sensitivity and selectivity, allowing for the detection of compounds at picomole levels. nih.gov

Given the volatility of some ITCs and the challenge of analyzing them directly, derivatization is a key step in many LC-MS methods. nih.govacs.org The derivatization of ITCs with N-acetyl-L-cysteine (NAC) creates non-volatile dithiocarbamate products that are amenable to LC-MS analysis. nih.gov A significant advantage of this approach is that a single, validated method can be developed for the simultaneous analysis of a wide range of glucosinolates (the precursors to ITCs) and their corresponding isothiocyanate hydrolysis products. nih.govacs.org

Such methods have been validated for as many as 14 glucosinolates and 15 isothiocyanates in a single run, demonstrating good precision and recovery. nih.govacs.org This capability is crucial for studying the enzymatic conversion of glucosinolates to isothiocyanates in complex mixtures. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency and reduce analysis times. nih.govnih.gov

Table 2: Representative Conditions for UHPLC-MS/MS Analysis of Isothiocyanates

Parameter Value/Condition Source(s)
Column Acquity Bridged Ethyl Hybrid (BEH) C18 (1.7 µm, 2.1 mm x 100 mm) massbank.eu
Mobile Phase Gradient elution with water and acetonitrile/isopropanol, often with a buffer nih.govacs.org
Flow Rate 0.3 - 0.4 mL/min massbank.eu
Column Temperature 25 - 40 °C acs.orgmassbank.eu
Ionization Mode Electrospray Ionization (ESI), Positive or Negative nih.govnih.govmassbank.eu

| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard technique for analyzing volatile compounds and is well-suited for many isothiocyanates. mdpi.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being detected by the mass spectrometer. nih.gov

However, the application of GC-MS to isothiocyanate analysis is not without challenges. Several isothiocyanates are known to be thermally unstable, potentially degrading in the high-temperature environment of the GC injection port. nih.govacs.org This can lead to the formation of artifacts and inaccurate quantification. For example, some ITCs can transform into their corresponding thiocyanate (B1210189) or other breakdown products during analysis. nih.govacs.org

Despite these limitations, GC-MS remains a valuable tool, particularly for identifying the profile of volatile ITCs in plant extracts or essential oils. mdpi.com To improve the chromatographic performance of certain analytes, derivatization may be employed. nih.gov Careful optimization of GC parameters, such as the injector temperature and temperature ramp, is crucial to minimize thermal degradation and ensure reliable results. nih.gov

Table 3: General Parameters for GC-MS Analysis of Volatile Compounds

Parameter Value/Condition Source(s)
Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min) mdpi.com
Injection Mode Splitless nih.gov
Temperature Program Initial oven temperature 60°C, ramped to 300-325°C nih.gov
Ion Source Temp. ~250 °C nih.gov

| Mass Detection | Electron Ionization (EI), full scan or Selected Ion Monitoring (SIM) | libretexts.org |

Chiral Gas Chromatography for Enantiomeric Composition

For chiral molecules like (R)-(-)-2-Heptyl isothiocyanate, determining the enantiomeric composition is essential, as different enantiomers can exhibit distinct biological activities. Chiral Gas Chromatography is the technique of choice for separating and quantifying enantiomers of volatile compounds. libretexts.org

This method utilizes a chiral stationary phase (CSP) within the GC column. These stationary phases are typically based on cyclodextrin (B1172386) derivatives. libretexts.orgnih.gov The chiral environment of the CSP allows for differential interaction with the R- and S-enantiomers, resulting in different retention times and thus their separation on the chromatogram. libretexts.org

While direct enantiomeric separation on a chiral column is preferred, an alternative indirect method involves derivatization with a chiral derivatizing agent (CDA), such as (R)-(-)-α-methoxy-α-(trifluoromethyl) phenylacetyl chloride (MTPA-Cl). mdpi.com This reaction converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. mdpi.com The development of fast chiral analysis methods, sometimes used in comprehensive two-dimensional gas chromatography (GCxGC), allows for the precise measurement of enantiomeric ratios in complex samples. nih.govnih.govmonash.edu

Table 4: Principles of Chiral Gas Chromatography for Enantiomeric Separation

Parameter Description Source(s)
Principle Separation of enantiomers based on differential interactions with a chiral stationary phase. libretexts.org
Stationary Phase Chiral selector, commonly a derivatized cyclodextrin (e.g., permethylated β-cyclodextrin). libretexts.orgnih.gov
Column Type Capillary column coated with the Chiral Stationary Phase (CSP). nih.govmonash.edu
Detection Mass Spectrometry (MS) or Flame Ionization Detector (FID). libretexts.org

| Application | Determination of enantiomeric excess (ee) or enantiomeric ratio (ER) of chiral compounds. | nih.gov |

Spectrometric Techniques

Spectrometric methods, particularly UV-Vis spectrophotometry, offer a complementary approach to chromatographic techniques, often used for the quantification of total isothiocyanate content.

Derivatization Strategies for Enhanced Detection and Quantification

The chemical structure of this compound, characterized by the electrophilic carbon atom in the -N=C=S group, makes it amenable to derivatization. This process converts the analyte into a more stable and easily detectable form, which is particularly advantageous for chromatographic techniques.

Reactions with Derivatizing Reagents (e.g., 1,2-benzenedithiol (B97157), N-acetyl-L-cysteine)

1,2-Benzenedithiol: A widely utilized method for the quantification of total isothiocyanates involves a cyclocondensation reaction with 1,2-benzenedithiol. nih.govnih.gov In this reaction, the two thiol groups of 1,2-benzenedithiol react with the central carbon atom of the isothiocyanate group. This leads to the formation of a stable, cyclic product, 1,3-benzodithiole-2-thione, and the release of the corresponding amine (in this case, (R)-(-)-2-heptylamine). nih.govnih.gov The resulting thione product has a strong UV absorbance, typically around 365 nm, allowing for sensitive spectrophotometric or chromatographic detection. nih.gov This method is advantageous as it is a generic assay for total ITCs, including those bound to proteins, but it does not differentiate between individual isothiocyanates in a mixture. nih.gov

N-acetyl-L-cysteine (NAC): Derivatization with N-acetyl-L-cysteine (NAC) is another prevalent strategy, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org The thiol group of NAC readily adds to the electrophilic carbon of the isothiocyanate, forming a dithiocarbamate conjugate (N-acetyl-S-(N-((R)-2-heptyl)thiocarbamoyl)-L-cysteine). nih.govresearchgate.net This reaction mimics the first step of the mercapturic acid pathway, the primary metabolic route for ITCs in vivo. nih.gov The resulting NAC adducts are generally more stable and less volatile than the parent isothiocyanates, which is beneficial for analysis. nih.gov This derivatization allows for the simultaneous analysis of multiple ITCs and their metabolites. nih.govacs.org

Quantitative Analysis and Method Validation

Following derivatization, quantitative analysis is typically performed using techniques like high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detectors. nih.govnih.gov Method validation is a critical step to ensure that the analytical procedure is accurate, precise, and reliable for its intended purpose.

Limits of Detection and Recovery Rates

While specific validation data for this compound is not extensively documented in publicly available literature, general performance characteristics for ITC analysis using these derivatization methods provide an expected range of performance.

Limits of Detection (LOD): The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from background noise. For isothiocyanates derivatized with N-acetyl-L-cysteine and analyzed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), reported LODs are typically in the low micromolar (μM) to nanomolar (nM) range. For instance, a validated method for 15 NAC-derivatized ITCs reported LODs between 0.9 and 2.6 μM. nih.govacs.org By improving the sensitivity through HPLC separation of the 1,2-benzenedithiol reaction product, detection can be lowered to the picomole level. nih.gov

Recovery Rates: Recovery experiments are performed to assess the accuracy of an analytical method by measuring the amount of analyte extracted from a complex matrix compared to the amount originally added. For the analysis of NAC-derivatized ITCs from plant extracts, recovery rates have been reported to be in the range of 66% to 122%. nih.govacs.org In another study analyzing various dietary ITCs, recoveries from blood plasma were between 50% and 85% after derivatization. These values indicate that while the methods are effective, the specific matrix can influence the efficiency of the extraction and derivatization process.

The table below summarizes the general performance characteristics of analytical methods used for isothiocyanates, which would be applicable to the analysis of this compound.

Table 1. General Performance of Analytical Methods for Isothiocyanates

Derivatizing ReagentAnalytical TechniqueTypical Limit of Detection (LOD)Typical Recovery Rate
1,2-BenzenedithiolHPLC-UVPicomole range nih.govNot broadly reported, matrix dependent
N-acetyl-L-cysteineUHPLC-MS/MS0.9–2.6 μM nih.govacs.org66–122% (plant extracts) nih.govacs.org

This table presents generalized data for the analysis of isothiocyanates. Specific values for this compound would require experimental determination.

Q & A

Q. What methodologies address challenges in scaling up synthesis without compromising enantiopurity?

  • Methodological Answer : Continuous flow chemistry reduces racemization risks by minimizing reaction time. Chiral stationary phases (CSPs) in preparative HPLC ensure batch-to-batch consistency. Process analytical technology (PAT) monitors critical quality attributes in real-time .

Methodological Best Practices

  • Data Validation : Replicate experiments across ≥3 independent trials with blinded analysis to reduce bias. Use positive/negative controls (e.g., pure enantiomers for chiral studies) .
  • Theoretical Integration : Link findings to established mechanisms (e.g., Keap1-Nrf2-ARE pathway for antioxidant effects) while proposing novel hypotheses (e.g., allosteric modulation of non-canonical targets) .
  • Ethical Compliance : Adhere to institutional biosafety protocols for handling reactive isothiocyanates, including fume hood use and waste neutralization (e.g., NaOH treatment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.